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Abstract
(16R)-Dihydrositsirikine is a naturally occurring indole alkaloid belonging to the corynanthe

subgroup. First identified in cell suspension cultures of Catharanthus roseus (L.) G. Don, this

stereospecific compound has garnered interest within the scientific community for its potential,

yet largely unexplored, biological activities. This technical guide provides a detailed overview of

the discovery, history, and physicochemical properties of (16R)-Dihydrositsirikine. It also

presents generalized experimental protocols for the isolation of related alkaloids from its

natural source and fundamental synthetic strategies for indole alkaloids, owing to the absence

of specific published protocols for this particular molecule. While quantitative biological data for

(16R)-Dihydrositsirikine is not currently available in the public domain, this guide establishes

a foundational understanding for researchers aiming to investigate its therapeutic potential.

Discovery and History
(16R)-Dihydrositsirikine was first reported in 1984 by Kohl et al. in the journal Planta Medica.

[1][2] The compound was isolated from cell suspension cultures of the Madagascar periwinkle,

Catharanthus roseus, a plant renowned for its rich diversity of terpenoid indole alkaloids,

including the potent anticancer agents vinblastine and vincristine. The structure of (16R)-
Dihydrositsirikine, along with its stereoisomers (16R)-19,20-E-isositsirikine and (16R)-19,20-

Z-isositsirikine, was elucidated using spectroscopic data.[1][2]
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The biosynthesis of the related compound, (16R)-isositsirikine, was investigated by Scott and

colleagues in 1979, who demonstrated its enzymatic conversion from geissoschizine in a cell-

free extract of C. roseus callus. This work provided crucial insights into the biosynthetic

pathways of sitsirikine-type alkaloids.

Physicochemical Properties
(16R)-Dihydrositsirikine is a stereospecific derivative of the sarpagine family of alkaloids.[3]

Its well-defined (16R) configuration makes it a valuable subject for structure-activity relationship

(SAR) studies.

Property Value Source

Molecular Formula C₂₁H₂₈N₂O₃ [3][4][5]

Molecular Weight 356.47 g/mol [3][4][5]

CAS Number 6519-26-2 [5]

IUPAC Name

methyl (2R)-2-

[(2S,3R,12bS)-3-ethyl-

1,2,3,4,6,7,12,12b-

octahydroindolo[2,3-

a]quinolizin-2-yl]-3-

hydroxypropanoate

[5]

Synonyms
18,19-Dihydro-16(R)-sitsirikine,

Dihydrositsirikine
[4]

Appearance Powder [5]

Predicted Boiling Point 547.5 ± 45.0 °C

Predicted Melting Point 215 °C

Predicted pKa 14.30 ± 0.10

Predicted Density 1.24 ± 0.1 g/cm³
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Detailed experimental protocols specifically for the isolation and synthesis of (16R)-
Dihydrositsirikine are not extensively documented in publicly available literature. However,

this section provides generalized methodologies for the extraction of indole alkaloids from

Catharanthus roseus and a representative synthetic scheme for a related indole alkaloid core

structure.

Generalized Isolation of Indole Alkaloids from
Catharanthus roseus
The following protocol is a composite of established methods for the extraction of alkaloids

from C. roseus.[6][7][8][9][10]

Objective: To extract and fractionate total alkaloids from dried plant material of Catharanthus

roseus.

Materials:

Dried, powdered C. roseus leaves

Methanol (80% and 95%)

Tartaric acid (2% solution)

Benzene

Chloroform

Petroleum ether (b.p. 40-60 °C)

Ethyl acetate

Phosphate buffer (pH 2)

Ammonia solution (25%)

Anhydrous sodium sulfate

Silica gel for column chromatography
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Rotary evaporator

Chromatography column

Procedure:

Extraction:

Moisten 1 kg of dried, powdered C. roseus leaves with a 2% tartaric acid solution.

Percolate the moistened powder with 95% methanol (3 x 3 L).

Combine the methanolic extracts and concentrate under reduced pressure using a rotary

evaporator to obtain a crude extract.

Acid-Base Partitioning:

Dissolve the crude extract in a 2% tartaric acid solution.

Wash the acidic solution with petroleum ether to remove non-alkaloidal components.

Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.

Extract the alkaline solution with chloroform or ethyl acetate (3 x 500 mL).

Combine the organic layers and dry over anhydrous sodium sulfate.

Evaporate the solvent to yield the total alkaloid mixture.

Chromatographic Separation:

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform

and methanol).

Dissolve the total alkaloid mixture in a minimal amount of the initial mobile phase and load

it onto the column.

Elute the column with the solvent gradient, collecting fractions.
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Monitor the fractions by thin-layer chromatography (TLC) to identify those containing

compounds of interest.

Combine fractions containing the desired alkaloid and evaporate the solvent.

Further purification can be achieved by recrystallization or preparative high-performance

liquid chromatography (HPLC).
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Generalized workflow for the isolation of indole alkaloids.
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General Synthetic Strategy for Indole Alkaloids
The total synthesis of complex indole alkaloids is a significant challenge in organic chemistry.

While a specific protocol for (16R)-Dihydrositsirikine is not readily available, the Fischer

indole synthesis is a foundational method for creating the indole core structure.[11][12]

Objective: To synthesize a substituted indole ring, the core of many indole alkaloids.

Reaction: Fischer Indole Synthesis

Materials:

Phenylhydrazine

A suitable ketone or aldehyde (e.g., pyruvic acid for indole-2-carboxylic acid)

Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)

Solvent (e.g., ethanol, toluene)

Procedure:

Formation of Phenylhydrazone:

Dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

Add the ketone or aldehyde (1 equivalent) to the solution.

Stir the mixture at room temperature or with gentle heating until the phenylhydrazone

precipitates.

Isolate the phenylhydrazone by filtration and wash with a cold solvent.

Cyclization:

Heat the isolated phenylhydrazone with an acid catalyst (e.g., polyphosphoric acid) at a

high temperature (typically 100-200 °C).

Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g.,

sodium bicarbonate).

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer, evaporate the solvent, and purify the resulting indole derivative by

column chromatography.

Phenylhydrazine

Phenylhydrazone
Intermediate

 Condensation 

Ketone/Aldehyde

Substituted
Indole Core

 Acid-catalyzed
Cyclization 

Click to download full resolution via product page

Core reaction of the Fischer indole synthesis.

Biological Activity and Signaling Pathways
Quantitative Data:

A comprehensive search of scientific literature and databases reveals a lack of publicly

available quantitative data on the biological activity of (16R)-Dihydrositsirikine. There are no

reported IC₅₀, MIC, or Kᵢ values for this specific compound.

Potential Signaling Pathways (General for Indole Alkaloids):

While no specific signaling pathways have been elucidated for (16R)-Dihydrositsirikine, many

indole alkaloids are known to interact with various cellular signaling cascades, particularly in

the context of cancer treatment. The Mitogen-Activated Protein Kinase (MAPK) signaling

pathway is a common target.[13][14][15]

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its

dysregulation is a hallmark of many cancers. Some indole alkaloids have been shown to

modulate this pathway, for example, by inhibiting the phosphorylation of key kinases such as

ERK, JNK, and p38, thereby inducing apoptosis in cancer cells.
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Hypothetical modulation of the MAPK pathway by an indole alkaloid.
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Future Perspectives
The scarcity of biological data for (16R)-Dihydrositsirikine presents a significant opportunity

for future research. Key areas for investigation include:

Total Synthesis: Development of an efficient and stereoselective total synthesis would enable

the production of sufficient quantities for comprehensive biological evaluation and the

generation of analogues for SAR studies.

Biological Screening: Systematic screening of (16R)-Dihydrositsirikine against a panel of

cancer cell lines, bacterial and fungal strains, and key enzymes would be a critical first step

in identifying its potential therapeutic applications.

Mechanism of Action Studies: Should biological activity be identified, subsequent studies

should focus on elucidating the mechanism of action, including the identification of its

molecular targets and the signaling pathways it modulates.

Conclusion
(16R)-Dihydrositsirikine is a structurally defined natural product with a history rooted in the

rich phytochemistry of Catharanthus roseus. While its discovery dates back to 1984, its

biological potential remains largely untapped due to a lack of follow-up studies. This technical

guide consolidates the available historical and physicochemical data and provides a framework

of generalized experimental protocols to aid researchers in initiating new investigations into this

promising indole alkaloid. The elucidation of its biological activities and mechanism of action

could unveil new therapeutic avenues, continuing the legacy of its natural source as a font of

important medicinal compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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